molecular formula C8H8O4 B1612172 2-Hydroxy-5-(hydroxymethyl)benzoic acid CAS No. 7437-20-9

2-Hydroxy-5-(hydroxymethyl)benzoic acid

Cat. No. B1612172
CAS RN: 7437-20-9
M. Wt: 168.15 g/mol
InChI Key: IHKBGCFBEGPHQF-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-(hydroxymethyl)benzoic acid” is a chemical compound with the molecular formula C8H8O3 . It is also known by its IUPAC name “2-(Hydroxymethyl)benzoic acid” and has a molecular weight of 152.147 Da . It is categorized as a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-5-(hydroxymethyl)benzoic acid” consists of a benzene ring with a hydroxymethyl group (-CH2OH) and a carboxylic acid group (-COOH) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers. The structure can be further analyzed using tools like NMR, IR spectroscopy, and mass spectrometry .

Scientific Research Applications

Mass Spectrometry Enhancement

2-Hydroxy-5-(hydroxymethyl)benzoic acid, as a derivative of benzoic acid, has been studied for its role in enhancing mass spectrometry. A study by Karas et al. (1993) demonstrated that benzoic acid derivatives can be used as additives to improve ion yields and signal-to-noise ratios in matrix-assisted laser desorption/ionization mass spectrometry, particularly for high-mass range molecules such as proteins and oligosaccharides (Karas et al., 1993).

Electrochemical Behavior

Research by Mandić et al. (2004) explored the electrochemical reduction of various 2-hydroxy-5-substituted benzoic acids. They found that the position of substituents and the pH of the solution significantly impact the electrochemical behavior of these compounds. This research helps understand the mechanisms of electrochemical reactions involving benzoic acid derivatives (Mandić et al., 2004).

Biosynthesis of Natural Products

Kang et al. (2012) reviewed the biosynthesis of 3,5-AHBA-derived natural products, a group to which 2-Hydroxy-5-(hydroxymethyl)benzoic acid is structurally related. This review provides insights into the molecular genetics and biochemical pathways involved in the production of AHBA-derived natural products, highlighting the relevance of these pathways in pharmaceutical and biochemical research (Kang et al., 2012).

Antibacterial Activity

Satpute et al. (2018) investigated the antibacterial activity of 3-hydroxy benzoic acid derivatives, which are structurally similar to 2-Hydroxy-5-(hydroxymethyl)benzoic acid. Their research suggests potential applications of these compounds in developing new antibacterial agents (Satpute et al., 2018).

Cobalt Removal

Gunjate et al. (2020) used a derivative of 2-hydroxy benzoic acid for surface modification of activated carbon to enhance its capacity for cobalt removal from aqueous solutions. This application demonstrates the potential of benzoic acid derivatives in environmental remediation (Gunjate et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, “2-Hydroxy-5-methylbenzoic acid”, indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing the dust, mist, spray, and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to “2-Hydroxy-5-(hydroxymethyl)benzoic acid”.

properties

IUPAC Name

2-hydroxy-5-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKBGCFBEGPHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609356
Record name 2-Hydroxy-5-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(hydroxymethyl)benzoic acid

CAS RN

7437-20-9
Record name 2-Hydroxy-5-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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